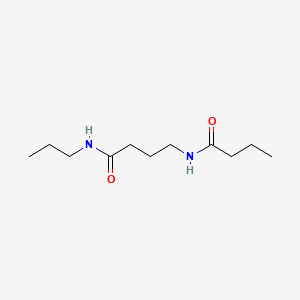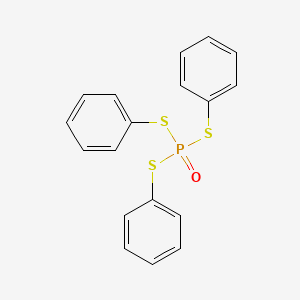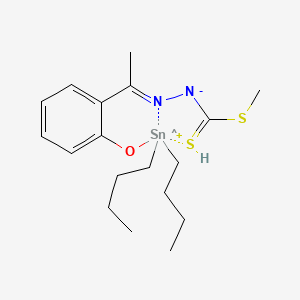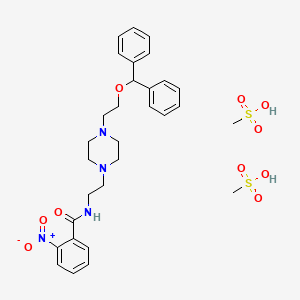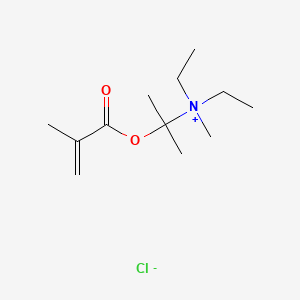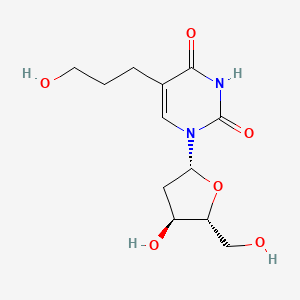
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione is a complex organic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include furan derivatives and pyrimidine precursors. Key steps may involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.
Attachment of the pyrimidine ring: This step may involve nucleophilic substitution reactions where the furan derivative reacts with a pyrimidine precursor under basic conditions.
Hydroxylation: Introduction of hydroxyl groups can be achieved through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione exerts its effects would depend on its specific interactions with biological molecules. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
Metabolic pathway interference: Disrupting key steps in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione: Similar in structure but may differ in functional groups or ring substitutions.
Other furan-pyrimidine compounds: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of furan and pyrimidine rings, as well as the presence of multiple hydroxyl groups. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
97974-98-6 |
|---|---|
Molecular Formula |
C12H18N2O6 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(3-hydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O6/c15-3-1-2-7-5-14(12(19)13-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,15-17H,1-4,6H2,(H,13,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
JNSIODWZAKVEOZ-IVZWLZJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCO)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


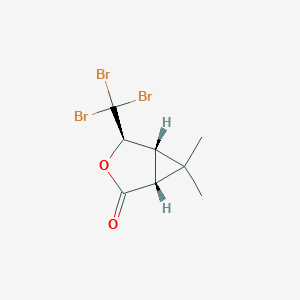
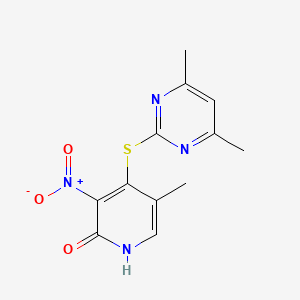
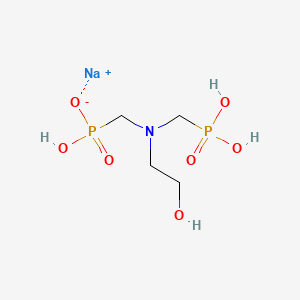
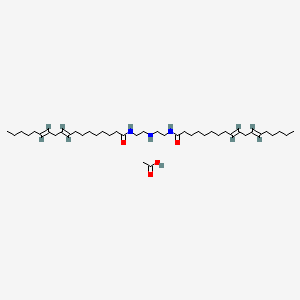

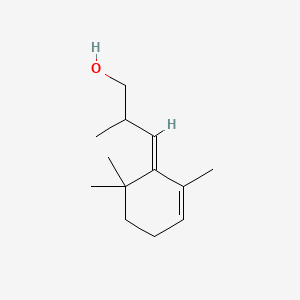

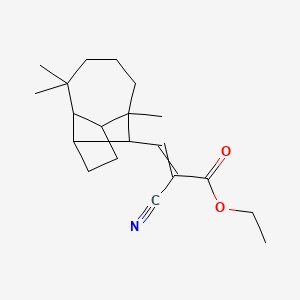
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
